8-prenylchrysin

Description

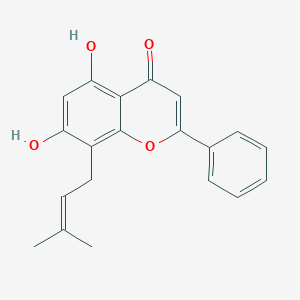

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBTWALEDCJRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Prenylchrysin: A Technical Guide to Natural Sources, Isolation, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-prenylchrysin is a prenylated flavonoid, a class of secondary metabolites found in various plant species. As a derivative of chrysin, it is distinguished by the addition of a prenyl group at the C8 position, a structural modification that often enhances its biological activity. This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound and Related Flavonoids

This compound and other prenylated flavonoids are predominantly found in the plant families Moraceae and others. While the direct isolation of this compound is not as extensively documented as for some other flavonoids, its presence can be inferred in plants rich in chrysin and its derivatives. Key plant sources include:

-

White Mulberry (Morus alba L.): A member of the Moraceae family, the bark, leaves, and twigs of Morus alba are known to contain a variety of prenylated flavonoids, including morusin, kuwanon G, and chrysin itself.[1] The enzymatic machinery for prenylation present in this plant makes it a primary candidate for the isolation of this compound.

-

Cudrang or Mandarin Melon Berry (Cudrania tricuspidata): Also belonging to the Moraceae family, the fruits, leaves, and roots of this plant are a rich source of prenylated isoflavonoids.[2] While specific reports on this compound are less common, the presence of structurally similar compounds like 6,8-diprenylorobol and 6,8-diprenylgenistein suggests that C. tricuspidata is a promising source for prenylated flavonoids.[3][4]

-

Passion Flowers (Passiflora species): Chrysin, the parent compound of this compound, is famously found in species of the passionflower, such as Passiflora caerulea.[5] While direct evidence for the 8-prenylated form is limited in this genus, it remains a potential source worth investigating.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the isolation of chrysin and other prenylated flavonoids from Morus alba and Cudrania tricuspidata.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow:

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation of Chrysin from Morus alba Bark (Representative Method)

This protocol, adapted from methods for isolating chrysin, can be applied for the targeted isolation of this compound.[1]

1. Plant Material and Extraction:

-

Collect the stem bark of Morus alba.

-

Air-dry the bark and grind it into a coarse powder.

-

Extract the powdered bark with 80% aqueous ethanol at 40°C using an ultrasonic cleaner for 2 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.

2. Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform successive liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate fraction due to its moderate polarity.

3. Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on silica gel (Merck Silica gel 60, 0.063–0.200 mm).

-

Elute the column with a gradient of n-hexane and ethyl acetate. For chrysin, a ratio of 3:7 (n-hexane:ethyl acetate) has been used.[1]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

4. Further Purification:

-

Combine fractions containing the compound of interest (identified by its Rf value and UV visualization).

-

Further purify the combined fractions using Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantitative Data from Representative Isolation Protocols

The following table summarizes key quantitative parameters from representative isolation protocols for flavonoids from Morus alba and Cudrania tricuspidata.

| Parameter | Morus alba Twigs (for Resveratrol Derivatives and Moracin)[6] | Cudrania tricuspidata Fruits (for Prenylated Isoflavonoids)[4] |

| Starting Material | 2.0 kg dried twigs | 605 g dried fruits |

| Extraction Solvent | 80% aqueous ethanol | 80% aqueous acetone |

| Crude Extract Yield | 80.2 g | Not specified |

| Fractionation Solvents | n-hexane, methylene chloride, ethyl acetate, n-butanol | n-hexane, ethyl acetate, n-butanol |

| Yield of Key Fraction | 9.07 g (Ethyl Acetate) | 22 g (n-hexane) |

| Chromatography | Silica gel, ODS-A, Sephadex LH-20 | Centrifugal Partition Chromatography (CPC) |

| Final Yield of Pure Compounds | Not specified for individual compounds in this abstract | 22.4 mg (6,8-diprenylorobol), 26.7 mg (6,8-diprenylgenistein) from 350 mg of n-hexane extract |

Modulation of Cellular Signaling Pathways

This compound and structurally related prenylated flavonoids exert their biological effects by modulating key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Chrysin and its derivatives have been shown to inhibit this pathway.[7][8][9][10][11]

Caption: this compound inhibits the NF-κB pathway.

Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is proposed to inhibit this pathway by preventing the phosphorylation of IκBα and the nuclear translocation of NF-κB.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Chrysin has been demonstrated to modulate the activity of key MAPK members, including ERK, JNK, and p38.[12][13][14][15]

References

- 1. Isolation, characterization, development and evaluation of phytoconstituent based formulation for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated isoflavones from Cudrania tricuspidata inhibit NO production in RAW 264.7 macrophages and suppress HL-60 cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chrysin suppresses LPS-stimulated proinflammatory responses by blocking NF-κB and JNK activations in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined effect of chrysin and apigenin on inhibiting the development and progression of colorectal cancer by suppressing the activity of P38-MAPK/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chrysin inhibits human airway smooth muscle cells proliferation through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of 8-Prenylchrysin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylchrysin is a prenylated flavonoid, a class of secondary metabolites known for their significant biological activities, including potential applications in drug development. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in microbial or plant-based systems. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic steps, and relevant experimental methodologies.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, chrysin. This is followed by a specific prenylation step.

Formation of the Chrysin Backbone

The synthesis of chrysin originates from the amino acid L-phenylalanine.[1][2] A series of enzymatic reactions convert L-phenylalanine into the chrysin molecule:

-

Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.[1][2]

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated with Coenzyme A to form p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization to form naringenin.

-

Flavone Synthase (FNS): Naringenin is then oxidized to produce apigenin. While the direct conversion of apigenin to chrysin is less common, a plausible route involves the formation of chrysin from pinocembrin (formed from cinnamoyl-CoA and three malonyl-CoA molecules) via pinocembrin dehydrogenase. However, the more accepted pathway involves intermediates that lead to chrysin.

The Prenylation of Chrysin

The final and defining step in the biosynthesis of this compound is the attachment of a prenyl group to the C8 position of the chrysin A-ring. This reaction is catalyzed by a specific flavonoid prenyltransferase (PT) . These enzymes utilize a prenyl diphosphate donor, most commonly dimethylallyl diphosphate (DMAPP) .

While a specific "chrysin 8-prenyltransferase" has not been extensively characterized, several flavonoid prenyltransferases have been identified that catalyze the C-prenylation of various flavonoids. For instance, SfN8DT-1 , a naringenin 8-prenyltransferase from Sophora flavescens, has been shown to prenylate flavanones.[3] It is highly probable that a similar enzyme with substrate specificity for chrysin is responsible for the formation of this compound in organisms that produce this compound.

The overall biosynthetic pathway can be visualized as follows:

Quantitative Data

Table 1: Michaelis-Menten Constants for Naringenin 8-Prenyltransferase (SfN8DT-1)

| Substrate | Apparent Km (µM) | Reference |

| Naringenin | 55 | [1] |

| DMAPP | 106 | [1] |

Disclaimer: These values are for the prenylation of naringenin and should be considered as an approximation for the prenylation of chrysin until specific data becomes available.

Experimental Protocols

This section provides a detailed methodology for a key experiment in the study of this compound biosynthesis: the in vitro assay of flavonoid prenyltransferase activity. This protocol is adapted from established methods for other flavonoid prenyltransferases.

In Vitro Flavonoid Prenyltransferase Assay

Objective: To determine the enzymatic activity of a candidate prenyltransferase for the conversion of chrysin to this compound.

Materials:

-

Recombinant prenyltransferase (e.g., expressed in E. coli or yeast and purified)

-

Chrysin (substrate)

-

Dimethylallyl diphosphate (DMAPP, prenyl donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM DTT)

-

Methanol (for quenching the reaction)

-

HPLC system with a C18 column for product analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of chrysin (e.g., 100 µM), and DMAPP (e.g., 200 µM).

-

Enzyme Addition: Initiate the reaction by adding a specific amount of the purified recombinant prenyltransferase to the reaction mixture. A control reaction without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol.

-

Centrifugation: Centrifuge the mixture to precipitate the protein and clarify the supernatant.

-

HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the substrate (chrysin) and the product (this compound). The identity of the product should be confirmed by mass spectrometry (LC-MS).

-

Data Analysis: Calculate the amount of this compound produced and determine the specific activity of the enzyme (e.g., in pmol/mg/s). For kinetic studies, vary the substrate concentrations to determine Km and Vmax values.

Conclusion

The biosynthesis of this compound follows the general flavonoid pathway to produce the chrysin scaffold, which is subsequently modified by a flavonoid prenyltransferase. While the specific enzyme responsible for the C8-prenylation of chrysin is yet to be fully characterized, the existing knowledge on related prenyltransferases provides a solid foundation for future research. The protocols and data presented in this guide offer a starting point for researchers and drug development professionals interested in the production and application of this promising bioactive compound. Further studies are warranted to isolate and characterize the specific chrysin 8-prenyltransferase and to optimize its use in biotechnological production systems.

References

An In-depth Technical Guide to 8-Prenylchrysin: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylchrysin, a prenylated flavonoid derived from the chrysin scaffold, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound. It details its inhibitory effects on key cellular targets, including P-glycoprotein and aromatase, and summarizes its cytotoxic activity against various cancer cell lines. This document also includes detailed experimental protocols for the key assays cited and visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and to support further research and drug development efforts.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities. Chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid found in sources such as honey and propolis, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.[1] The addition of a prenyl group to the flavonoid backbone can significantly enhance its biological activity, a modification that has led to the investigation of various prenylated flavonoids. This compound is one such derivative, characterized by a prenyl group attached at the C8 position of the chrysin A-ring. This structural modification has been explored for its potential to modulate the activity of various cellular targets, making it a compound of interest in drug discovery.

Discovery and History

The specific historical details surrounding the initial discovery and isolation or synthesis of this compound are not extensively documented in readily available literature. However, the broader history of prenylated flavonoids provides context for its emergence as a subject of scientific inquiry. The related compound, 6-prenylchrysin, has been identified as a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2).[2] The synthesis of various chrysin derivatives, including those with prenyl groups, has been a focus of medicinal chemistry efforts to enhance the parent compound's therapeutic potential.[3] While a definitive first report on this compound is not immediately apparent, its investigation likely arose from systematic studies on the structure-activity relationships of prenylated chrysin derivatives.

Biological Activity and Quantitative Data

The biological activities of this compound and its related compounds have been investigated across several key areas of pharmacology. The available quantitative data is summarized below.

Inhibition of ABC Transporters

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (ABCG2), are membrane proteins that play a crucial role in multidrug resistance (MDR) in cancer by effluxing chemotherapeutic agents from cells. Inhibition of these transporters is a key strategy to overcome MDR.

While direct quantitative data for this compound's inhibition of P-gp is limited, it has been reported to be an inhibitor of this transporter.[4][5] The structurally related 6-prenylchrysin was found to be a potent and specific inhibitor of ABCG2 with an IC50 of 0.3 µM, but it did not show interaction with P-glycoprotein.[2] Another prenylated flavonoid, 8-prenylnaringenin, has been shown to inhibit both P-gp and MRP1, with an IC50 of 5.76 µM for MRP1.[6][7]

Table 1: Inhibition of ABC Transporters by Prenylated Flavonoids

| Compound | Transporter | IC50 Value (µM) |

| 6-Prenylchrysin | ABCG2 | 0.3[2] |

| 8-Prenylnaringenin | MRP1 | 5.76[7] |

Anticancer Activity

The cytotoxic effects of chrysin and its derivatives have been evaluated against a variety of cancer cell lines. While a comprehensive panel of IC50 values for this compound is not available, data for other chrysin derivatives highlight the potential of this class of compounds.

Table 2: Anticancer Activity of Chrysin Derivatives

| Derivative | Cell Line | Cancer Type | IC50 Value (µM) |

| Chrysin Derivative 7c | MGC-803 | Human Gastric Carcinoma | 3.78[1] |

| Chrysin Ether Derivative 6 | HCT116 | Colon Cancer | 1.56 - 33.5[8] |

| Chrysin Ether Derivative 7 | HCT116 | Colon Cancer | 1.56 - 33.5[8] |

| Chrysin-Porphyrin Derivative 8 | HeLa | Cervical Cancer | 6.26[3] |

| Chrysin-Porphyrin Derivative 8 | A549 | Lung Cancer | 23.37[3] |

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens and is a target for the treatment of hormone-dependent breast cancer. Chrysin itself has been investigated as an aromatase inhibitor, although with conflicting results, with some studies suggesting weak activity (IC50 > 1000 µM).[9] A study on chrysin derivatives as aromatase inhibitors did not specifically report data for an 8-prenyl substitution but highlighted that modifications to the chrysin structure can lead to potent inhibitors.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. The following sections outline protocols for assays relevant to the study of this compound.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibition of this activity can indicate a direct interaction with the transporter.

Protocol:

-

Preparation of P-gp Membranes: Isolate membranes from cells overexpressing P-gp (e.g., Sf9 cells infected with baculovirus encoding for P-gp).

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 5 mM ATP, and an ATP regenerating system (e.g., 5 mM phosphocreatine and 50 µg/mL creatine kinase).

-

Reaction Setup: In a 96-well plate, add the P-gp membranes (5-10 µg of protein per well).

-

Compound Incubation: Add varying concentrations of this compound or a control inhibitor (e.g., verapamil) to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding the ATP-containing assay buffer.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the P-gp ATPase activity (IC50).

Workflow for P-gp ATPase Activity Assay

Caption: Workflow for the P-glycoprotein ATPase activity assay.

ABCG2-Mediated Hoechst 33342 Transport Assay

This cell-based assay is used to screen for inhibitors of the ABCG2 transporter. Hoechst 33342 is a fluorescent substrate of ABCG2, and its intracellular accumulation is increased in the presence of an inhibitor.

Protocol:

-

Cell Culture: Culture cells overexpressing ABCG2 (e.g., MDCKII-ABCG2) and the corresponding parental cells in 96-well plates until they form a confluent monolayer.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a known ABCG2 inhibitor (e.g., Ko143) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30 minutes at 37°C.

-

Substrate Addition: Add Hoechst 33342 (final concentration, e.g., 5 µM) to all wells.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes in the dark.

-

Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).

-

Data Analysis: Calculate the increase in fluorescence in the presence of this compound compared to the control (vehicle-treated) cells to determine the inhibitory activity.

Workflow for ABCG2 Hoechst 33342 Transport Assay

Caption: Workflow for the ABCG2-mediated Hoechst 33342 transport assay.

Signaling Pathways Modulated by Chrysin and its Derivatives

The biological effects of chrysin are mediated through its interaction with various intracellular signaling pathways. While specific studies on this compound are limited, the known effects of the parent compound provide a foundation for understanding its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Chrysin has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anticancer effects.

Diagram of Chrysin's Inhibition of the NF-κB Pathway

References

- 1. Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoid structure-activity studies identify 6-prenylchrysin and tectochrysin as potent and specific inhibitors of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tracing the substrate translocation mechanism in P-glycoprotein | eLife [elifesciences.org]

- 6. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitory effect of chrysin on estrogen biosynthesis by suppression of enzyme aromatase (CYP19): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

8-Prenylchrysin: A Technical Guide for Researchers

CAS Number: 34125-75-2 Molecular Formula: C20H18O4 Molecular Weight: 322.4 g/mol [1]

This technical guide provides an in-depth overview of 8-prenylchrysin, a prenylated flavonoid of interest to researchers in oncology and pharmacology. The document outlines its chemical properties, biological activities, and known mechanisms of action, with a focus on its potential as an anticancer and anti-inflammatory agent. Detailed experimental protocols and visualizations of key signaling pathways are included to support further investigation.

Core Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 34125-75-2 | PubChem[1] |

| Molecular Formula | C20H18O4 | PubChem[1] |

| Molecular Weight | 322.4 g/mol | PubChem[1] |

| Synonyms | 8-(3,3-Dimethylallyl)chrysin, 5,7-Dihydroxy-8-prenylflavone | PubChem[1] |

Biological Activity and Mechanism of Action

This compound, a derivative of the naturally occurring flavonoid chrysin, has demonstrated significant biological activities, primarily as an inhibitor of ATP-binding cassette (ABC) transporters, which are key mediators of multidrug resistance (MDR) in cancer. It also exhibits anti-inflammatory properties through the modulation of key signaling pathways.

Anticancer Activity and Multidrug Resistance Reversal

The primary anticancer mechanism of this compound and its isomers is the inhibition of ABC transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (ABCG2). Overexpression of these transporters in cancer cells leads to the efflux of chemotherapeutic drugs, rendering them ineffective. By inhibiting these pumps, prenylated chrysin derivatives can restore cancer cell sensitivity to conventional anticancer treatments.

While specific quantitative data for this compound is limited in the readily available literature, studies on its isomer, 6-prenylchrysin, provide strong evidence of its potential. 6-prenylchrysin is a potent and specific inhibitor of ABCG2, with an IC50 value of 0.3 µM, comparable to the known inhibitor GF120918.[1] It has been shown to efficiently sensitize ABCG2-overexpressing cells to the chemotherapeutic agent mitoxantrone.[1] Another related compound, 8-prenylnaringenin, inhibits ABCG2 with an IC50 ranging from 2.16 to 27.0 μM.[2]

The parent compound, chrysin, has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including leukemia, breast, prostate, and lung cancer.[3] The cytotoxic effects of chrysin are often observed in the micromolar range, with IC50 values varying depending on the cell line. For instance, the IC50 of chrysin in KYSE-510 esophageal cancer cells was estimated to be 63 μM, and in U937 leukemia cells, it was 16 μM.[3]

Anti-inflammatory Activity

The anti-inflammatory effects of chrysin and its derivatives are attributed to their ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.

Chrysin has been demonstrated to inhibit the activation of the NF-κB pathway, a central regulator of inflammation, by preventing the phosphorylation and degradation of its inhibitor, IκBα.[4][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.[4][5]

Furthermore, chrysin can modulate the PI3K/Akt signaling pathway, which is involved in both inflammation and cell survival.[6][7][8] By influencing this pathway, chrysin can reduce the expression of inflammatory mediators and promote apoptosis in cancer cells.

Key Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by chrysin and its derivatives.

Caption: Inhibition of the NF-κB signaling pathway by chrysin.

Caption: Modulation of the PI3K/Akt signaling pathway by chrysin.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound on ABCG2, based on methodologies described in the literature for flavonoids.

ABCG2-Mediated Mitoxantrone Accumulation Assay

This assay measures the ability of a test compound to inhibit the efflux of a fluorescent substrate, mitoxantrone, from ABCG2-overexpressing cells.

Materials:

-

ABCG2-overexpressing cells (e.g., MDCKII-ABCG2) and parental control cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Mitoxantrone.

-

This compound (or other test compounds).

-

Ko143 (a known ABCG2 inhibitor, as a positive control).

-

Flow cytometer.

Procedure:

-

Seed ABCG2-overexpressing and parental cells in appropriate culture plates and grow to confluency.

-

Pre-incubate the cells with varying concentrations of this compound or Ko143 for 30-60 minutes at 37°C.

-

Add mitoxantrone to a final concentration of 5-10 µM and incubate for an additional 60-120 minutes at 37°C.

-

Wash the cells three times with ice-cold PBS to remove extracellular mitoxantrone.

-

Trypsinize the cells and resuspend them in PBS.

-

Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.

ABCG2 ATPase Activity Assay

This assay determines if a test compound interacts with the ATPase activity of ABCG2, which is coupled to substrate transport.

Materials:

-

Membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 cells).

-

This compound (or other test compounds).

-

Sulfasalazine (an ABCG2 substrate that stimulates ATPase activity).

-

ATP.

-

Phosphate detection reagent (e.g., BIOMOL Green).

-

Microplate reader.

Procedure:

-

Incubate the ABCG2-containing membrane vesicles with varying concentrations of this compound in the presence or absence of a stimulating substrate like sulfasalazine for 5-10 minutes at 37°C.

-

Initiate the reaction by adding ATP and incubate for 20-30 minutes at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

-

A decrease in sulfasalazine-stimulated ATPase activity in the presence of this compound suggests an inhibitory interaction.

References

- 1. Flavonoid structure-activity studies identify 6-prenylchrysin and tectochrysin as potent and specific inhibitors of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hop-derived prenylflavonoids are substrates and inhibitors of the efflux transporter breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysin ameliorates chemically induced colitis in the mouse through modulation of a PXR/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chrysin Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Silico Prediction of 8-Prenylchrysin Bioactivity: A Technical Guide

Abstract: 8-Prenylchrysin, a prenylated derivative of the natural flavonoid chrysin, presents a compelling scaffold for drug discovery due to the potential enhancement of bioactivity conferred by the lipophilic prenyl group. However, comprehensive experimental data on its specific biological effects remain limited. This technical guide outlines a systematic in silico approach to predict the bioactivity, pharmacokinetics, and potential mechanisms of action of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel therapeutic compounds. This document provides a framework for computational analysis, including ADMET prediction and molecular docking, and details the subsequent experimental protocols required for validation.

Introduction to this compound

Chrysin (5,7-dihydroxyflavone), a flavonoid found in honey and propolis, is known for a wide array of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2][3][4][5] The addition of a prenyl group to the chrysin backbone, creating this compound, is anticipated to enhance its lipophilicity. This modification can significantly improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potentially increase its potency by facilitating better interaction with biological targets.

This guide provides a roadmap for the in silico prediction of this compound's bioactivity, leveraging computational tools to generate testable hypotheses and guide future experimental work.

In Silico Pharmacokinetic (ADMET) and Drug-Likeness Prediction

A crucial first step in preclinical drug development is the evaluation of a compound's ADMET properties. In silico models offer a rapid and cost-effective method for this initial screening.[6][7][8]

Methodology for ADMET Prediction

A standard workflow for predicting ADMET properties and drug-likeness involves the use of various computational tools and web servers.

Experimental Protocol:

-

Obtain Compound Structure: Secure the 2D structure or SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem.

-

Select Prediction Tools: Utilize established web-based platforms like SwissADME and pkCSM for ADMET prediction.[6]

-

Input Structure: Submit the SMILES string or draw the structure of this compound in the selected tool's interface.

-

Parameter Calculation: The software calculates various physicochemical properties, pharmacokinetic parameters, and potential toxicities based on established algorithms and quantitative structure-activity relationship (QSAR) models.[7]

-

Drug-Likeness Evaluation: Assess compliance with medicinal chemistry rules, such as Lipinski's Rule of Five, to predict oral bioavailability.[9]

-

Data Aggregation: Compile the predicted parameters into a structured table for analysis.

Predicted ADMET Profile of this compound

The following table summarizes the predicted ADMET and physicochemical properties for this compound, generated using a standard in silico workflow.

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Formula | C₂₀H₁₈O₄ | - |

| Molecular Weight | 322.36 g/mol | Within drug-like range (<500 g/mol ) | |

| LogP (Lipophilicity) | 4.5 | Increased lipophilicity compared to chrysin, potentially better membrane permeability | |

| Water Solubility | Low | Common for flavonoids; may require formulation strategies | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gastrointestinal tract |

| BBB Permeant | Yes | Potential to cross the blood-brain barrier and exert CNS effects | |

| CYP Inhibitor (e.g., CYP2D6) | Yes | Potential for drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |

| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic |

| Hepatotoxicity | Yes (potential) | A common concern for flavonoids; requires in vitro validation |

ADMET Prediction Workflow Diagram

Caption: Workflow for the in silico prediction of ADMET properties.

Predicted Bioactivities and Molecular Docking

Based on the known activities of chrysin, this compound is predicted to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. Molecular docking can be used to predict the binding affinity and orientation of this compound within the active site of relevant protein targets.

Predicted Anti-Cancer Activity

Chrysin has been shown to exert anti-cancer effects by modulating various signaling pathways, including PI3K/Akt and inducing apoptosis.[1][10] One key target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.

Experimental Protocol: Molecular Docking with EGFR

-

Protein Preparation: Download the 3D crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a chemistry informatics toolkit. Define rotatable bonds.

-

Grid Box Generation: Define a grid box encompassing the ATP-binding site of the EGFR kinase domain, where known inhibitors bind.

-

Docking Simulation: Perform molecular docking using a program like AutoDock Vina. The program will explore various conformations of the ligand within the grid box and calculate the binding energy for each pose.

-

Analysis of Results: Analyze the docking results to identify the pose with the lowest binding energy (highest affinity). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Table: Predicted Docking Results for this compound with Anti-Cancer Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Predicted Effect |

| EGFR Kinase | 1M17 | -9.2 | Met793, Leu718, Cys797 | Inhibition of proliferation |

| PI3K | 1E8X | -8.5 | Val851, Lys802, Asp933 | Induction of apoptosis |

| Bcl-2 | 2W3L | -7.9 | Arg146, Phe105, Tyr101 | Pro-apoptotic activity |

Diagram: Predicted Anti-Cancer Signaling Pathway

Caption: Predicted inhibition of the EGFR/PI3K/Akt pathway by this compound.

Predicted Anti-Inflammatory Activity

Chrysin mitigates inflammation by inhibiting enzymes like cyclooxygenase-2 (COX-2) and modulating pathways such as the NLRP3 inflammasome.[11][12]

Experimental Protocol: Molecular Docking with COX-2 This protocol follows the same steps as the EGFR docking protocol, with the following modifications:

-

Protein Structure: Use the crystal structure of COX-2 (e.g., PDB ID: 5KIR).

-

Grid Box: Define the grid box around the known active site where NSAIDs bind.

Table: Predicted Docking Results for this compound with Anti-Inflammatory Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Predicted Effect |

| COX-2 | 5KIR | -9.8 | Arg513, Val349, Ser530 | Reduced prostaglandin synthesis |

| NLRP3 | 6NPY | -8.1 | Arg578, Lys241, His443 | Inhibition of inflammasome activation |

| TNF-α | 2AZ5 | -7.5 | Tyr119, Gly121, Leu57 | Reduced pro-inflammatory signaling |

Diagram: Predicted Anti-Inflammatory Signaling Pathway

Caption: Predicted inhibition of NLRP3 and COX-2 pathways by this compound.

Predicted Neuroprotective Activity

Chrysin has demonstrated neuroprotective effects, potentially through antioxidant mechanisms and modulation of pathways involved in neuronal survival.[4][13][14] The ability of this compound to cross the blood-brain barrier makes it a promising candidate for neurological applications.

Experimental Protocol: Molecular Docking with Acetylcholinesterase (AChE) This protocol follows the same general steps, with the following modifications:

-

Protein Structure: Use the crystal structure of AChE (e.g., PDB ID: 4EY7).

-

Grid Box: Define the grid box around the catalytic active site.

Table: Predicted Docking Results for this compound with Neuroprotective Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Predicted Effect |

| AChE | 4EY7 | -10.1 | Trp86, Tyr337, Phe338 | Improved cognitive function |

| MAO-B | 2BYB | -8.9 | Tyr326, Cys172, Ile199 | Modulation of neurotransmitters |

Diagram: Predicted Neuroprotective Mechanism

Caption: Predicted neuroprotective mechanisms of this compound.

Experimental Validation of In Silico Predictions

While in silico predictions are invaluable for hypothesis generation, they must be validated through rigorous experimental testing.

General Workflow for Experimental Validation

Caption: General workflow for the experimental validation of in silico predictions.

Key Experimental Protocols

Protocol 4.2.1: MTT Assay for Cytotoxicity (Anti-Cancer)

-

Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Protocol 4.2.2: Western Blot for Protein Expression (All Pathways)

-

Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific to target proteins (e.g., p-Akt, COX-2, Caspase-1).

-

Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and add a chemiluminescent substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system to determine changes in protein expression or phosphorylation.

Protocol 4.2.3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels (Anti-Inflammatory)

-

Sample Collection: Collect cell culture supernatant from cells treated with this compound and an inflammatory stimulus (e.g., LPS).

-

Assay Procedure: Perform a sandwich ELISA according to the manufacturer's kit instructions for a specific cytokine (e.g., IL-1β, TNF-α).

-

Absorbance Reading: Read the absorbance on a microplate reader.

-

Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to a standard curve.

Conclusion

This technical guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound. The computational data suggest that this compound is a promising drug-like molecule with potential anti-cancer, anti-inflammatory, and neuroprotective activities, warranting further investigation. The prenyl moiety likely enhances its pharmacokinetic profile and binding affinity to key biological targets compared to its parent compound, chrysin. The predictive models and workflows presented here provide a robust framework for guiding the efficient experimental validation of this compound, accelerating its journey from a novel compound to a potential therapeutic agent. Rigorous in vitro and in vivo studies are essential to confirm these computational hypotheses and fully elucidate its mechanism of action.

References

- 1. explorationpub.com [explorationpub.com]

- 2. Anticancer Activity of Ether Derivatives of Chrysin [mdpi.com]

- 3. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory and Anti-Hyperuricemic Effects of Chrysin on a High Fructose Corn Syrup-Induced Hyperuricemia Rat Model via the Amelioration of Urate Transporters and Inhibition of NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund’s Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of chrysin: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effects of chrysin against the neurotoxicity induced by aluminium: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Prenylchrysin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylchrysin, a prenylated derivative of the naturally occurring flavonoid chrysin, is emerging as a compound of significant interest in therapeutic research. The addition of a prenyl group to the chrysin backbone is hypothesized to enhance its bioavailability and bioactivity, potentially amplifying its inherent anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its therapeutic potential, mechanisms of action, and relevant experimental data. Due to the limited direct research on this compound, this document extrapolates from studies on its parent compound, chrysin, and other prenylated flavonoids to provide a foundational understanding for future research and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, fruits, and honey, known for their broad spectrum of pharmacological activities.[1][2] Chrysin (5,7-dihydroxyflavone), a key member of the flavone subclass, has demonstrated significant antioxidant, anti-inflammatory, anticancer, and neuroprotective effects in numerous preclinical studies.[3][4][5] However, the clinical utility of chrysin is often hampered by its low aqueous solubility and poor bioavailability.[6]

Prenylation, the attachment of a hydrophobic prenyl group, is a chemical modification that can significantly improve the pharmacokinetic and pharmacodynamic properties of flavonoids. The C8-prenylation of chrysin to form this compound is a promising strategy to overcome the limitations of the parent compound. This guide synthesizes the available data to present a detailed technical overview of this compound's potential as a therapeutic agent.

Therapeutic Potential and Mechanism of Action

While direct studies on this compound are limited, its therapeutic potential can be inferred from the activities of chrysin and related prenylated flavonoids.

Anticancer Activity

Chrysin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2][4] The anticancer effects of chrysin and its derivatives are often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.[2] The prenyl group in this compound is expected to enhance its lipophilicity, potentially leading to better cell membrane permeability and increased intracellular concentrations, thereby augmenting its anticancer efficacy.

One of the mechanisms by which flavonoids can contribute to cancer therapy is by inhibiting ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are responsible for multidrug resistance (MDR).[7][8] Studies on 8-prenylnaringenin, another 8-prenylated flavonoid, have shown strong inhibitory activity against P-gp and MRP1, suggesting that this compound may also act as an MDR reversal agent.[7][8]

Table 1: In Vitro Anticancer Activity of Chrysin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Chrysin Derivative 6 | HCT116 (Colon) | 1.56 | [9] |

| Chrysin Derivative 7 | HCT116 (Colon) | >100 | [9] |

| Chrysin Derivative 7 | HepG2 (Liver) | 33.5 | [9] |

| Chrysin Derivative 8 | MGC-803 (Gastric) | Not specified | [9] |

| Chrysin Derivative 8 | MFC (Gastric) | Not specified | [9] |

| Chrysin Derivative 12 | A549 (Lung) | 8.99 | [9] |

| Chrysin Derivative 12 | HCT-116 (Colon) | 7.99 | [9] |

| Chrysin Derivative 12 | U251 (CNS) | 8.54 | [9] |

| Chrysin Derivative 12 | OVCAR-3 (Ovarian) | 8.23 | [9] |

| Chrysin Derivative 13 | HCT-15 (Colon) | 0.06 | [9] |

| Chrysin Derivative 33A | HCT116 (Colon) | 4.83 | [10][11] |

| Chrysin Derivative 33E | A549 (Lung) | 30.30 | [10][11] |

| Chrysin Derivative 33E | HepG2 (Liver) | 21.02 | [10][11] |

| Chrysin Derivative 33E | MCF-7 (Breast) | 24.67 | [10][11] |

| Chrysin Derivative 33E | PC-3 (Prostate) | 22.13 | [10][11] |

Note: The specific structures of the numbered chrysin derivatives can be found in the cited references. Data for this compound is not currently available and is a key area for future research.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chrysin exerts anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.[12] A primary mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] By inhibiting the activation of NF-κB, chrysin can reduce the expression of downstream inflammatory mediators. The enhanced cellular uptake of this compound could lead to more potent inhibition of this pathway.

Neuroprotective Properties

Chrysin has demonstrated neuroprotective effects in various experimental models of neurological disorders.[3] Its mechanisms of action include antioxidant activity, modulation of neurotransmitter systems, and anti-inflammatory effects within the central nervous system.[3] The potential for this compound to cross the blood-brain barrier more effectively than chrysin makes it an intriguing candidate for the development of therapies for neurodegenerative diseases.

Signaling Pathways

The therapeutic effects of this compound are likely mediated through the modulation of several key intracellular signaling pathways, as suggested by studies on chrysin.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival.[13][14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Chrysin has been shown to inhibit this process.[12]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Chrysin has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][15] It can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[5]

Caption: Proposed intrinsic apoptosis pathway induction by this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not yet widely published. The following are generalized protocols adapted from studies on chrysin and other flavonoids that can be used as a starting point for investigating this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value of this compound.

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Synthesis of this compound

The synthesis of this compound can be achieved through the Claisen rearrangement of 7-O-prenylchrysin.

Methodology:

-

Protection of 5-hydroxyl group: React chrysin with a suitable protecting group (e.g., benzyl bromide) to selectively protect the 5-hydroxyl group.

-

O-prenylation: React the 5-O-protected chrysin with prenyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 5-O-protected-7-O-prenylchrysin.

-

Claisen Rearrangement: Heat the 5-O-protected-7-O-prenylchrysin in a high-boiling solvent (e.g., N,N-dimethylaniline) to induce the Claisen rearrangement, which will move the prenyl group from the 7-oxygen to the 8-carbon position.

-

Deprotection: Remove the protecting group from the 5-hydroxyl position (e.g., by catalytic hydrogenation if a benzyl group was used) to obtain this compound.

-

Purification: Purify the final product using column chromatography.

Caption: A plausible synthetic route for this compound.

Future Directions

The therapeutic potential of this compound is a promising area of research that warrants further investigation. Key future directions include:

-

Quantitative Analysis: In-depth studies to determine the IC50 values of this compound in various cancer cell lines and its efficacy in animal models of inflammation and neurodegeneration.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic profiling and toxicology studies to assess the bioavailability, metabolism, and safety of this compound.

-

Formulation Development: Development of novel drug delivery systems to further enhance the solubility and bioavailability of this compound for clinical applications.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. While direct experimental data remains limited, the known bioactivities of its parent compound, chrysin, and other prenylated flavonoids provide a strong rationale for its further investigation. The enhanced lipophilicity conferred by the prenyl group is expected to translate into improved pharmacological properties, making this compound a molecule of significant interest for drug discovery and development. This technical guide serves as a foundational resource to stimulate and guide future research into this promising natural product derivative.

References

- 1. Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes and on OATP, P-gp, BCRP, and MRP2 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the neuroprotective effect of chrysin via modulation of endogenous biomarkers in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. primescholars.com [primescholars.com]

- 5. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Prenylnaringenin is an inhibitor of multidrug resistance-associated transporters, P-glycoprotein and MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and In vitro Anticancer Activity of Novel Chrysin Derivatives | Bentham Science [eurekaselect.com]

- 12. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. europeanreview.org [europeanreview.org]

Methodological & Application

Application Notes and Protocols for High-Yield Synthesis of 8-Prenylchrysin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, biological activities, and relevant signaling pathways of 8-prenylchrysin and its derivatives. The protocols and data herein are intended to guide research and development efforts in leveraging these promising compounds for therapeutic applications.

Introduction

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical utility is often hampered by poor bioavailability.[3] The addition of a prenyl group to the chrysin scaffold, particularly at the C8 position, can significantly enhance its biological activity. This compound derivatives have emerged as potent modulators of key cellular signaling pathways, making them attractive candidates for drug development.

High-Yield Synthesis of this compound Derivatives

The regioselective introduction of a prenyl group onto the chrysin backbone, especially at the C8 position, is a significant synthetic challenge. Direct prenylation of chrysin often results in a mixture of C6- and C8-prenylated products, as well as O-prenylated byproducts. High-yield synthesis typically requires a multi-step approach involving protection of the hydroxyl groups, followed by regioselective prenylation and deprotection, or through rearrangement reactions like the Claisen rearrangement.

Summary of Synthetic Yields

The following table summarizes the reported yields for the synthesis of various prenylated chrysin derivatives, providing a comparative overview of different synthetic strategies.

| Derivative Name | Synthesis Method | Starting Material | Yield (%) | Reference |

| Chrysin 5-prenyl-7-benzylether | Prenylation | Chrysin 7-benzylether | 85% | [4] |

| Chrysin 5-benzyl-7-prenylether | Prenylation | Chrysin 5-benzylether | 96% | [4] |

| Chrysin 5,7-bisprenylether | Bis-prenylation | Chrysin | 52% | [4] |

| (-)-Illicinone A (a prenylated phenylpropanoid) | Enantioselective para-Claisen rearrangement | Illicinole | 35% | [5] |

Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of a C-prenylated chrysin derivative, which involves protection, prenylation, and deprotection steps to ensure high regioselectivity and yield.

References

- 1. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A20 as a novel target for the anti-neuroinflammatory effect of chrysin via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prenylated Chrysin Derivatives as Partial PPARγ Agonists with Adiponectin Secretion-Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of 8-Prenylchrysin

Abstract

This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of 8-prenylchrysin. The method is suitable for the analysis of this compound in bulk materials and potentially in various formulations after appropriate sample preparation. The described method has been developed based on established protocols for the related compound, chrysin, and is presented with typical validation parameters to guide researchers in its implementation.

Introduction

This compound, a prenylated flavonoid, is a derivative of chrysin (5,7-dihydroxyflavone) and is of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed protocol for an HPLC-UV method for the determination of this compound.

Experimental

2.1. Instrumentation and Chemicals

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, such as the Agilent 1260 Infinity Series or equivalent, is suitable for this method. Data acquisition and processing should be performed using appropriate chromatography software (e.g., Chemstation).

-

Chemicals and Reagents:

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (optional, for mobile phase modification)

-

Solvents for sample extraction (e.g., methanol, ethanol)

-

2.2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on successful methods for the parent compound, chrysin, and are expected to provide good resolution and peak shape for this compound.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile and Methanol (65:35 v/v)[1] or a gradient with Acetonitrile and 0.1% Formic Acid in water. |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 30 °C |

| Detection Wavelength | Approximately 268 nm. This is the typical λmax for chrysin[1][2]. A UV scan of this compound standard is recommended to confirm the optimal wavelength. |

| Run Time | Approximately 10 minutes |

2.3. Preparation of Standard Solutions

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol or a suitable solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-10 µg/mL).

2.4. Sample Preparation

The sample preparation method will depend on the matrix. For bulk powder, a simple dissolution in a suitable solvent followed by filtration is sufficient. For more complex matrices like plant extracts or biological fluids, a more extensive sample cleanup may be necessary.

-

General Procedure for Solid Samples:

-

Accurately weigh a known amount of the sample.

-

Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

-

Centrifuge the sample to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection.

-

Method Validation

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results.[1][3] The following are typical validation parameters and expected acceptance criteria based on similar methods for flavonoids.

| Validation Parameter | Typical Procedure | Acceptance Criteria |

| Linearity | Analyze a series of at least five concentrations of the reference standard. Plot peak area versus concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.999[2] |

| Precision (Repeatability & Intermediate Precision) | Analyze replicate injections of a standard solution on the same day (repeatability) and on different days (intermediate precision). | Relative Standard Deviation (%RSD) ≤ 2%[1][4] |

| Accuracy (Recovery) | Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. | Mean recovery between 98-102%[1] |

| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | e.g., ~0.05 µg/mL[2][4] |

| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | e.g., ~0.15 µg/mL[4] |

| Specificity | Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound. | No significant interference at the analyte's retention time. |

Data Presentation

The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | [Example Value] |

| 2 | [Example Value] |

| 5 | [Example Value] |

| 10 | [Example Value] |

| 20 | [Example Value] |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Precision and Accuracy Data

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low QC | < 2% | < 2% | 98-102% |

| Mid QC | < 2% | < 2% | 98-102% |

| High QC | < 2% | < 2% | 98-102% |

Table 3: LOD and LOQ

| Parameter | Result |

| LOD (µg/mL) | ~0.05 |

| LOQ (µg/mL) | ~0.15 |

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantification of this compound. The method is based on established principles for flavonoid analysis and can be readily implemented in a quality control or research laboratory. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using 8-Prenylchrysin

Introduction

8-Prenylchrysin, a prenylated derivative of the natural flavonoid chrysin, has garnered significant interest in the scientific community for its diverse biological activities. As a phytoestrogen, it exhibits a range of effects including anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and differentiation-modulating properties.[1][2] These characteristics make this compound a compelling candidate for therapeutic development. This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals investigating the in vitro effects of this compound.

Anti-inflammatory Activity

This compound and related prenylflavonoids have demonstrated potent anti-inflammatory effects in various in vitro models, primarily using macrophage cell lines like RAW264.7. The mechanism often involves the suppression of key inflammatory mediators and the modulation of associated signaling pathways.

Experimental Workflow: Anti-inflammatory Assay

A typical workflow for assessing the anti-inflammatory potential of this compound involves stimulating macrophages with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the compound's ability to inhibit the production of inflammatory markers.

Caption: Workflow for in vitro anti-inflammatory assays.

Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades. Notably, it inhibits the PI3K/Akt/mTOR and MAPK pathways, which are activated by LPS.[3][4]

-

PI3K/Akt/mTOR Pathway: Chrysin has been shown to inhibit the activation of the AKT/mTOR signaling pathway by reducing the generation of upstream reactive oxygen species (ROS).[4] This downregulates the synthesis of pro-inflammatory cytokines and mediators.[4]

-

MAPK Pathway: Prenylflavonoids can directly target components of the MAPK pathway, such as SEK1-JNK1/2 and MEK1-ERK1/2, to reduce the expression of iNOS and COX-2.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data: Anti-inflammatory Effects

| Compound | Cell Line | Target | Effect | Concentration | Reference |

| Chrysin | RAW264.7 | Cell Viability | No significant effect | < 60 µg/mL | [4] |

| Chrysin | RAW264.7 | IL-6, MCP-1, TNF-α, NO | Significant reduction | 10, 30, 60 µg/mL | [4] |

| Chrysin Derivatives | RAW264.7 | PGE₂, NO | Potent inhibition | 2.5, 5, 10 µM | [5][6][7] |

| 8-Prenyl Quercetin | RAW264.7 | iNOS, COX-2, NO, PGE₂, Cytokines | Stronger inhibition than Quercetin | Not Specified | [3] |

Anti-cancer Activity

This compound exhibits anti-cancer properties by inhibiting cell proliferation, arresting the cell cycle, and inducing programmed cell death (apoptosis) in various cancer cell lines.

Cell Viability and Proliferation

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.[8][9]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10][11] Chrysin has been observed to cause G1 phase arrest in A375 human melanoma cells, which is associated with changes in the expression of cell cycle regulatory proteins like p21, p53, Cdk2, and Cyclin D1.[12]

Apoptosis Induction

The induction of apoptosis is a key mechanism of anti-cancer agents. Chrysin is known to activate caspases and inactivate the pro-survival Akt signaling pathway in leukemia cells.[13][14] Overexpression of the anti-apoptotic protein Bcl-2 can block this effect.[15]

Caption: Apoptosis induction via Akt and Caspase pathways.

Quantitative Data: Anti-cancer Effects

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| Chrysin | A375 Melanoma | Cell Cycle | G1 Arrest | 40 µM | [12] |

| 8-Cl-cAMP | SH-SY5Y Neuroblastoma | Apoptosis | Down-regulation of Bcl-2 | Not Specified | [15] |

Modulation of Cellular Differentiation

This compound and its analogs can influence the differentiation pathways of various cell types, including osteoblasts and adipocytes.

Osteogenic Differentiation

Chrysin promotes the osteogenic differentiation of preosteoblast cells (e.g., MC3T3-E1) and bone marrow stromal cells.[1][16] This effect is mediated by the activation of the ERK/MAPK signaling pathway and is dependent on the estrogen receptor (ER).[1][16] Prenylation at the C-8 position appears to enhance this bone-protective effect.[17][18]

Caption: Osteogenesis promotion via ERK/MAPK pathway.

Adipocyte Differentiation (Adipogenesis)

Conversely, chrysin inhibits the differentiation of preadipocytes (e.g., 3T3-L1) into mature adipocytes.[19][20] This anti-adipogenic effect is achieved by modulating key transcription factors like PPARγ and C/EBPα and reducing the expression of lipogenic genes such as FAS and SREBP-1c.[19][20]

Quantitative Data: Differentiation Effects

| Compound | Cell Line | Effect | Key Markers Modulated | Concentration | Reference |

| Chrysin | MC3T3-E1 | Promotes Osteogenesis | ↑ Runx2, Osx, Col1A1, OCN, OPN | 0–100 mmol/L | [1] |

| 8-Prenylnaringenin | Rat BMSCs | Promotes Osteogenesis | ↑ BMP-2, OPG, OSX, RUNX-2 | 10⁻⁶ M | [18][21] |

| Chrysin | 3T3-L1 | Inhibits Adipogenesis | ↓ PPARγ, C/EBPα, SREBP-1c, FAS | 10-100 µmol | [19] |

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using cell-free radical scavenging assays.

DPPH and ABTS Assays

These are common spectrophotometric assays used to measure the radical scavenging ability of a compound. The reduction of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by an antioxidant results in a color change that can be quantified.[22][23][24] The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| 8-Prenyldaidzein | DPPH | 174.2 µM | [25] |

| 4',5,7-Trihydroxy-8-prenyl isoflavone | DPPH | 6.42 ± 1.36 µg/mL | [25] |

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[8][9][26][27]

Materials:

-

96-well cell culture plates

-

Cells of interest (e.g., A375, RAW264.7)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.